Spadin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

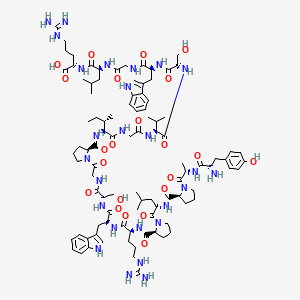

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPWLIEKXALQP-WSSJNERPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H142N26O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2012.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Spadin

Audience: Researchers, scientists, and drug development professionals.

Abstract: Spadin, a 17-amino acid peptide derived from the maturation of the sortilin receptor, has emerged as a promising novel antidepressant with a rapid onset of action. Its mechanism centers on the specific antagonism of the TWIK-related potassium channel-1 (TREK-1), a two-pore domain potassium channel implicated in the pathophysiology of depression. Unlike conventional antidepressants, this compound's action initiates a cascade of downstream signaling events that swiftly modulate neuronal circuits, promote neuroplasticity, and reverse depressive-like behaviors. This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its molecular interactions, downstream signaling pathways, and effects on neuronal function, supported by quantitative data, experimental methodologies, and pathway visualizations.

Primary Molecular Target: The TREK-1 Potassium Channel

The principal molecular target of this compound is the TREK-1 (KCNK2) channel , a member of the two-pore-domain potassium (K2P) channel family. These channels are critical regulators of neuronal excitability, contributing to the resting membrane potential. In the context of depression, the TREK-1 channel has been identified as a significant therapeutic target; genetic deletion of the TREK-1 gene in mice results in a depression-resistant phenotype, mimicking the effects of antidepressant treatments.[1][2]

This compound is derived from the propeptide of neurotensin receptor 3 (NTSR3), also known as Sortilin.[1][3] NTSR3/Sortilin is a sorting protein that physically interacts with the TREK-1 channel, regulating its expression and localization at the plasma membrane.[1][3][4] this compound leverages this natural association, binding directly and with high affinity to the TREK-1 channel to modulate its function.[1][5]

Mechanism of TREK-1 Inhibition

This compound's inhibition of TREK-1 is not achieved through a simple pore-blocking mechanism. Instead, it functions as a state-dependent antagonist , likely through an allosteric mechanism.[6]

-

Antagonism of Activation: this compound selectively antagonizes the activation of TREK-1 channels by physical and chemical stimuli, most notably arachidonic acid (AA).[3][6][7] Electrophysiological studies demonstrate that pre-exposure to this compound significantly perturbs the subsequent activation of TREK-1 currents by AA.[3][6] It does not, however, block TREK-1 currents under basal (unstimulated) conditions.[6]

-

Channel Internalization: Evidence suggests this compound also promotes the internalization of TREK-1 channels from the cell surface, further reducing the number of functional channels available to regulate neuronal excitability.[1]

This antagonistic action effectively mimics the TREK-1 knockout phenotype, leading to increased neuronal excitability and initiating downstream antidepressant effects.

Caption: this compound's direct antagonism and internalization of the TREK-1 channel.

Downstream Signaling Cascades

Inhibition of TREK-1 by this compound triggers the activation of critical intracellular signaling pathways associated with cell survival, synaptic plasticity, and antidepressant responses.

-

MAPK and PI3K Pathways: In vitro, this compound treatment activates both the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways in a time- and concentration-dependent manner.[4][8] The activation of the PI3K pathway, in particular, has been linked to the protective effect of this compound against apoptosis.[8]

-

CREB Phosphorylation: A crucial downstream event is the enhanced phosphorylation of the cAMP Response Element-Binding protein (CREB) in the hippocampus.[1][5] Phosphorylated CREB (pCREB) is a key transcription factor that regulates the expression of genes involved in neuroplasticity and neurogenesis, and its activation is a hallmark of effective, long-term antidepressant action.[2] this compound achieves this effect rapidly, within just four days of treatment.[1][2]

Caption: Key intracellular signaling pathways activated by this compound-mediated TREK-1 inhibition.

Modulation of the Serotonergic System

This compound's antidepressant effects are also mediated by its powerful modulation of the brain's serotonergic (5-HT) system. The peptide produces a robust 113% increase in the firing rate of 5-HT neurons located in the Dorsal Raphe Nucleus (DRN).[9][10] This action is critical, as increased serotonergic transmission is a common mechanism of many antidepressant drugs.

This effect is not direct but is instead dependent on a neural circuit involving the medial prefrontal cortex (mPFC).[9][10] The mechanism within the mPFC is believed to involve the stimulation of 5-HT4 receptors and the blockade of metabotropic glutamate receptors 2/3 (mGluR2/3), which together disinhibit the descending pathway to the DRN, leading to increased 5-HT neuron firing.[9][10]

Caption: this compound modulates the mPFC-DRN circuit to increase serotonin neuron activity.

Promotion of Neuroplasticity and Synaptogenesis

A key component of this compound's rapid action is its ability to induce structural and functional changes in the brain.

-

Increased BDNF: In vivo, this compound injections lead to a rapid increase in both the mRNA expression and protein levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[8] BDNF is a neurotrophin essential for neuronal survival, growth, and plasticity.

-

Enhanced Synaptogenesis: this compound promotes the formation of new synapses. This is demonstrated by the enhanced mRNA and protein expression of key synaptic markers, including the postsynaptic density protein PSD-95 and the presynaptic protein Synapsin.[8]

-

Dendritic Spine Maturation: Morphological analysis of cortical neurons treated with this compound reveals a significant increase in the proportion of mature dendritic spines, indicating stronger and more stable synaptic connections.[8]

-

Hippocampal Neurogenesis: Consistent with its effects on CREB and BDNF, chronic treatment with this compound enhances adult neurogenesis in the hippocampus, a process believed to be fundamental to the therapeutic action of many antidepressants.[1][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters defining this compound's interaction with its target and its biological effects.

| Parameter | Value | Context / Method | Reference(s) |

| Binding Affinity (Kd) | 10 nM | Specific binding to TREK-1 channel | [1][5] |

| IC₅₀ | ~70.7 nM | Dose-dependent inhibition of arachidonic acid-induced TREK-1 currents | [1] |

| 5-HT Neuron Firing | ↑ 113% | Increase in Dorsal Raphe Nucleus 5-HT neuron firing rate in vivo | [9][10] |

| Effective Dose (FST) | 10⁻⁶ M (i.v.) | Dose reducing immobility in the mouse Forced Swim Test after acute administration | [1][2] |

| Effective Dose (FST) | 10⁻⁵ M (i.p.) | Dose reducing immobility in the mouse Forced Swim Test after acute administration | [1][2] |

| Time to Effect | 4 Days | Time for subchronic treatment to produce significant antidepressant effects | [1][11] |

Selectivity and Safety Profile

An essential feature for any therapeutic candidate is its selectivity. This compound demonstrates high specificity for its target.

-

K2P Channel Selectivity: this compound does not inhibit the activity of other related K2P channels, including TREK-2, TRAAK, TASK, and TRESK.[11]

-

Cardiac Safety: Crucially, this compound does not block the cardiac potassium channels IKr and IKs, which are often associated with cardiotoxicity in drug development. It does not induce cardiac dysfunction or modify systolic pressure.[11]

Key Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp

-

Objective: To measure the effect of this compound on TREK-1 channel currents.

-

Methodology:

-

Cell Preparation: COS-7 cells are transiently transfected with plasmids encoding the mouse TREK-1 channel.[1][3] Alternatively, primary cultures of hippocampal pyramidal neurons can be used.[1]

-

Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The external bath solution typically contains (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4. The internal pipette solution contains (in mM): 155 KCl, 5 EGTA, 10 HEPES, adjusted to pH 7.2.

-

Current Elicitation: TREK-1 currents are elicited using a voltage ramp protocol (e.g., from -100 mV to +50 mV).[1]

-

Drug Application: Basal currents are recorded, after which the TREK-1 activator arachidonic acid (AA, 10 µM) is applied to the bath to induce a stable outward-rectifying current.[1][3]

-

Inhibition Measurement: Once the AA-activated current is stable, this compound (e.g., 100 nM or in varying concentrations from 1 nM to 1 µM) is co-applied with AA. The reduction in current amplitude is measured to determine the percentage of inhibition and to calculate the IC₅₀.[1][12]

-

Co-Immunoprecipitation

-

Objective: To demonstrate the physical interaction between TREK-1 and NTSR3/Sortilin.

-

Methodology:

-

Cell Lysates: Mouse cortical neurons or COS-7 cells co-expressing both proteins are lysed in a suitable buffer containing protease inhibitors.[1]

-

Antibody Incubation: The cell lysate is pre-cleared and then incubated overnight at 4°C with a primary antibody specific to one of the target proteins (e.g., anti-TREK-1 antiserum).

-

Precipitation: Protein A/G-agarose beads are added to the lysate-antibody mixture and incubated to precipitate the antibody-protein complexes.

-

Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the bound proteins are eluted.

-

Western Blot Analysis: The eluted samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the second protein (e.g., anti-NTSR3/Sortilin antibody) to confirm its presence in the immunoprecipitated complex.[1]

-

Behavioral Analysis: Forced Swim Test (FST)

-

Objective: To assess the antidepressant-like efficacy of this compound in rodents.

-

Methodology:

-

Animals: Adult male mice are used.[1]

-

Drug Administration: For acute studies, this compound is administered via intravenous (i.v.), intraperitoneal (i.p.), or intracerebroventricular (i.c.v.) injection 30 minutes before the test.[1][12] For subchronic studies, injections are given once daily for four consecutive days, with the test performed on the fifth day.[12][13]

-

Test Procedure: Each mouse is placed individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where it cannot touch the bottom or escape.

-

Data Acquisition: The session is typically recorded for 6 minutes. The key behavioral parameter measured is the duration of immobility during the final 4 minutes of the test.

-

Analysis: A significant reduction in immobility time in the this compound-treated group compared to a saline-treated control group is interpreted as an antidepressant-like effect.[1]

-

References

- 1. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Sortilin-derived peptide: a new concept in the antidepressant drug design | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 3. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design. – IPMC [ipmc.cnrs.fr]

- 6. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound as a new antidepressant: absence of TREK-1-related side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Retroinverso analogs of this compound display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spadin: A Novel Endogenous Peptide Targeting the TREK-1 Channel for Antidepressant Drug Development

A Technical Guide on the Discovery, Origin, and Mechanism of Action

Foreword: This document provides a comprehensive technical overview of the Spadin peptide, intended for researchers, scientists, and professionals in the field of drug development. It details the discovery, endogenous origin, biochemical properties, and the molecular mechanisms underlying its antidepressant effects.

Discovery and Origin of this compound

This compound is a naturally derived peptide identified as a potent and specific blocker of the TWIK-related K+ channel-1 (TREK-1).[1][2][3] Its discovery stemmed from research into the post-translational modification of the sortilin receptor, also known as the neurotensin receptor-3 (NTSR3).[4][5][6]

The maturation of the sortilin receptor involves the cleavage of a 44-amino acid N-terminal propeptide (PE) by the protein convertase furin within the late Golgi apparatus.[5][7] this compound itself is a 17-amino acid peptide, corresponding to amino acids 12-28 of this propeptide, and was specifically designed based on the structure of the full-length propeptide.[4][7] This endogenous origin classifies this compound as a natural peptide, which has significant implications for its biological compatibility and potential therapeutic applications.[4]

Biochemical Properties and Activity

This compound exhibits a high affinity and specificity for the TREK-1 channel. Its interaction with the channel has been characterized through various biochemical and electrophysiological assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | ~10 nM | TREK-1 transfected COS-7 cells | [1][8] |

| IC50 | 70.7 nM (at 0 mV) | TREK-1 transfected COS-7 cells | [1][8] |

| IC50 Range | 40-70 nM | Various | [2][7] |

Table 2: Efficacy of this compound in Preclinical Models

| Experimental Model | Administration Route | Dose | Effect | Reference |

| Forced Swim Test (FST) | Intracerebroventricular (i.c.v.) | 10⁻⁷ M | 66.8% reduction in immobility | [1] |

| Forced Swim Test (FST) | Intravenous (i.v.) | 10⁻⁶ M | 62.9% reduction in immobility | [1] |

| Forced Swim Test (FST) | Intraperitoneal (i.p.) | 10⁻⁵ M | 55.3% reduction in immobility | [1] |

| Tail Suspension Test (TST) | Intravenous (i.v.) | 10⁻⁶ M (4-day treatment) | 28.1% reduction in immobility | [1] |

| 5-HT Neuron Firing Rate | In vivo | Not specified | Increase in firing rate in the Dorsal Raphe Nucleus | [1] |

| CREB Phosphorylation | Intraperitoneal (i.p.) | 10⁻⁵ M (4-day treatment) | 2-fold increase in pCREB-labeled neurons | [1] |

Signaling Pathways of this compound

This compound's primary mechanism of action is the inhibition of the TREK-1 channel. This channel is a member of the two-pore domain potassium (K2P) channel family and plays a crucial role in regulating neuronal excitability. By blocking TREK-1, this compound effectively mimics the antidepressant phenotype observed in mice genetically deficient for the TREK-1 channel.[2] Some research suggests that this compound acts as an allosteric antagonist, specifically preventing the activation of TREK-1 by arachidonic acid.[9][10][11][12]

The inhibition of TREK-1 by this compound initiates a cascade of downstream signaling events that are believed to contribute to its rapid antidepressant effects. A key outcome is the increased firing rate of serotonergic (5-HT) neurons in the Dorsal Raphe Nucleus.[1][13] Furthermore, this compound has been shown to activate intracellular signaling pathways, including the MAPK and PI3K pathways.[2][14] The activation of these pathways is associated with neuroprotective and synaptogenic effects.

This compound treatment also leads to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF) and enhances the phosphorylation of the cAMP response element-binding protein (CREB).[1][14] Both BDNF and pCREB are well-established mediators of neuronal plasticity and are implicated in the therapeutic effects of conventional antidepressants. The ability of this compound to rapidly engage these pathways likely underlies its fast onset of action compared to traditional antidepressant medications.[1]

Caption: Signaling pathway of this compound leading to antidepressant effects.

Experimental Protocols

The following sections outline the key experimental methodologies employed in the discovery and characterization of this compound.

Peptide Synthesis and Isolation

This compound and its analogs are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (HPLC). The purity and identity of the final peptide product are confirmed by mass spectrometry. For in vivo studies, peptides are often lyophilized and reconstituted in a suitable vehicle, such as saline.

Co-Immunoprecipitation

To demonstrate the physical interaction between TREK-1 and the sortilin receptor, co-immunoprecipitation experiments were performed using COS-7 cells or cortical neurons co-expressing both proteins.

-

Cell Lysis: Cells are lysed in a buffer containing non-ionic detergents (e.g., Triton X-100) and protease inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-TREK-1).

-

Complex Capture: Protein A/G-agarose beads are added to the lysate to capture the antibody-protein complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and subjected to SDS-PAGE, followed by Western blotting with an antibody against the other protein of interest (e.g., anti-sortilin) to confirm the interaction.

Caption: Workflow for Co-Immunoprecipitation.

Electrophysiology (Patch-Clamp)

The functional effects of this compound on TREK-1 channel activity are assessed using the whole-cell patch-clamp technique on cells expressing the channel (e.g., hTREK-1/HEK cells or neurons).

-

Cell Preparation: Cells are cultured on coverslips suitable for microscopy and electrophysiological recording.

-

Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with an internal solution mimicking the intracellular ionic composition.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and suction is applied to form a high-resistance (giga-ohm) seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

-

Current/Voltage Recording: The membrane potential is clamped at a holding potential, and currents are recorded in response to voltage steps or ramps.

-

Drug Application: this compound is applied to the bath solution, and changes in TREK-1 currents (often activated by arachidonic acid) are recorded to determine the inhibitory effect.

Conclusion and Future Directions

This compound represents a promising new class of antidepressant with a novel mechanism of action and a rapid onset of therapeutic effects. Its endogenous origin and high specificity for the TREK-1 channel suggest a favorable safety profile. Further research is warranted to fully elucidate its therapeutic potential in humans and to develop more stable and potent analogs for clinical use. The continued investigation of this compound and its interaction with the TREK-1 channel will undoubtedly provide valuable insights into the pathophysiology of depression and pave the way for the development of next-generation antidepressant therapies.

References

- 1. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound peptide [novoprolabs.com]

- 4. Retroinverso analogs of this compound display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Sortilin-derived peptide: a new concept in the antidepressant drug design | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 11. Frontiers | this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels [frontiersin.org]

- 12. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Relationship Between Sortilin and Spadin: A Technical Guide for Researchers

For Immediate Release

Valbonne, France – November 10, 2025 – A comprehensive technical guide detailing the molecular interactions and functional relationship between the sorting receptor sortilin and its derived peptide, spadin, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This document elucidates the critical role of this partnership in neuronal signaling and its potential as a therapeutic target for depression and other neurological disorders.

Executive Summary

Sortilin, a member of the Vps10p-domain receptor family, is a multifunctional protein involved in protein trafficking and signal transduction. It is synthesized as a pro-protein that undergoes proteolytic cleavage by the enzyme furin in the trans-Golgi network to produce the mature sortilin receptor and a 44-amino acid propeptide.[1][2][3] this compound is a 17-amino acid peptide derived from this propeptide that has emerged as a potent and specific modulator of the two-pore domain potassium channel TREK-1.[4][5][6] The interaction between sortilin, this compound, and the TREK-1 channel forms a novel signaling axis with significant implications for neuronal excitability and plasticity, offering a promising avenue for the development of fast-acting antidepressants. This guide provides an in-depth overview of the molecular mechanisms, quantitative data, and experimental methodologies that underpin our current understanding of the sortilin-spadin relationship.

The Genesis of this compound from Sortilin

Sortilin is initially synthesized as a precursor protein, prosortilin. Within the trans-Golgi network, the proprotein convertase furin cleaves a 44-amino acid N-terminal propeptide, leading to the maturation of the sortilin receptor.[1][2][3] This propeptide plays a crucial role in the proper folding and trafficking of sortilin. This compound is a synthetic peptide whose sequence is derived from this naturally occurring sortilin propeptide.[5][6] Specifically, this compound's sequence corresponds to amino acids 12-28 of the full-length propeptide.[5]

Molecular Interactions and Signaling Pathways

The biological effects of this compound are primarily mediated through its interaction with the TREK-1 potassium channel, a key regulator of neuronal excitability. Sortilin acts as a crucial partner in this process, influencing the cellular localization and function of TREK-1.

Sortilin as a Sorting Receptor for TREK-1

Sortilin physically interacts with the TREK-1 channel.[4] This interaction is essential for the proper trafficking and cell surface expression of TREK-1 channels in neurons. Co-expression of sortilin with TREK-1 in cell lines leads to a significant increase in the amount of TREK-1 at the plasma membrane.[7] This suggests that sortilin functions as a chaperone or sorting receptor for TREK-1, ensuring its correct delivery to the neuronal membrane where it can exert its physiological function.

This compound's Dual Interaction with Sortilin and TREK-1

This compound exhibits a remarkable ability to bind to both sortilin and the TREK-1 channel, albeit with different affinities. This compound binds to the mature sortilin receptor with a high affinity, similar to the full-length propeptide.[5] More critically for its pharmacological effects, this compound directly binds to the TREK-1 channel.[4][5] This binding is specific and leads to the inhibition of the channel's activity.

The Sortilin-Spadin-TREK-1 Signaling Cascade

The interplay between sortilin, this compound, and TREK-1 culminates in the modulation of neuronal activity. By inhibiting the TREK-1 channel, this compound reduces potassium efflux from neurons. This reduction in outward potassium current leads to depolarization of the neuronal membrane, thereby increasing neuronal excitability. This increased excitability of key neuronal circuits, particularly the serotonergic system, is believed to be the primary mechanism underlying this compound's rapid antidepressant effects.[5][8] this compound treatment has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus.[5][8]

Quantitative Data

The following tables summarize the key quantitative data from various studies on the interactions between this compound, its analogs, sortilin, and TREK-1.

Table 1: Binding Affinities

| Ligand | Receptor/Channel | Cell Line | Binding Affinity (Kd/Ki) | Reference |

| This compound | Sortilin (NTSR3) | C13NJ microglial cells | 8 nM (Ki) | [9] |

| This compound | TREK-1 | TREK-1 transfected COS-7 cells | ~10 nM (Kd) | [4][5][10] |

| Sortilin Propeptide | Mature Sortilin | N/A | ~5 nM (Kd) | [5] |

Table 2: TREK-1 Channel Inhibition

| Compound | Cell Line | IC50 | Reference |

| This compound | TREK-1 transfected COS-7 cells | 70.7 nM | [4][5] |

| This compound | hTREK-1/HEK cells | 40-60 nM | [11][12] |

| This compound Analog (PE 22-28) | hTREK-1/HEK cells | 0.12 nM | [11][12] |

| This compound Analog (G/A-PE 22-28) | hTREK-1/HEK cells | 0.10 nM | [11][12] |

| Biotinylated-G/A-PE 22-28 | hTREK-1/HEK cells | 1.2 nM | [11][12] |

Table 3: Functional Effects of this compound

| Effect | Model System | Concentration/Dose | Result | Reference |

| Increased 5-HT Neuron Firing Rate | Mouse Dorsal Raphe Nucleus (in vivo) | N/A | 113% increase | [8] |

| Increased Neurogenesis (BrdU+ cells) | Mouse Hippocampus (in vivo) | 10⁻⁵ M (i.p., 4 days) | ~2-fold increase | [5][6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the sortilin-spadin relationship.

Co-Immunoprecipitation of Sortilin and TREK-1

This technique is used to demonstrate the physical interaction between sortilin and TREK-1 in cells.

Objective: To determine if sortilin and TREK-1 are part of the same protein complex.

General Procedure:

-

Cell Lysis: Cells co-expressing sortilin and TREK-1 (e.g., transfected COS-7 cells or cortical neurons) are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for one of the proteins (e.g., anti-TREK-1 antibody). The antibody-protein complexes are then captured using protein A/G-agarose beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-sortilin antibody) to detect its presence in the immunoprecipitated complex.

References

- 1. embopress.org [embopress.org]

- 2. Propeptide cleavage conditions sortilin/neurotensin receptor-3 for ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]

- 5. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ocl-journal.org [ocl-journal.org]

- 7. researchgate.net [researchgate.net]

- 8. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.plos.org [journals.plos.org]

- 11. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity [frontiersin.org]

Spadin's Effect on Serotonergic Neuron Firing Rate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Spadin, a natural peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has emerged as a promising novel antidepressant with a rapid onset of action. Its primary mechanism involves the specific blockade of the two-pore domain potassium (K2P) channel, TREK-1. This technical guide provides an in-depth examination of the core effect of this compound on the firing rate of serotonergic (5-HT) neurons, a key system implicated in the pathophysiology of depression. We will detail the underlying molecular pathways, present a quantitative summary of its electrophysiological effects, and describe the experimental protocols used to elucidate these findings.

Core Molecular Mechanism of Action

This compound exerts its influence on the serotonergic system primarily by inhibiting the TREK-1 potassium channel.[1][2] These channels are critical regulators of neuronal excitability; by allowing the efflux of potassium ions (K+), they help maintain a hyperpolarized, resting membrane potential.

The mechanism by which this compound increases serotonergic neuron firing is not direct but relies on the anatomical and functional connectivity between the medial prefrontal cortex (mPFC) and the dorsal raphe nucleus (DRN), the principal site of 5-HT neurons in the brain.[3][4]

-

TREK-1 Blockade in the mPFC: this compound acts on TREK-1 channels located on pyramidal neurons within the mPFC.[3] Evidence suggests that these specific TREK-1 channels are coupled to metabotropic glutamate receptors 2/3 (mGluR2/3).[3][4]

-

Neuronal Depolarization: By blocking the K+ efflux through TREK-1 channels, this compound induces a depolarization of these mPFC neurons, increasing their excitability.[5][6]

-

Glutamatergic Projection to DRN: The activated pyramidal neurons in the mPFC send excitatory glutamatergic projections to the DRN.

-

Activation of 5-HT Neurons: This increased glutamatergic input excites the serotonergic neurons within the DRN, leading to a significant increase in their firing rate.[7]

Crucially, the stimulatory effect of this compound on 5-HT neuron firing is completely abolished when the mPFC is lesioned, confirming that this cortical pathway is essential for its mechanism of action.[3][4]

Quantitative Data on Serotonergic Neuron Firing

In vivo electrophysiological studies have consistently demonstrated this compound's robust effect on the firing rate of serotonergic neurons in the DRN. The data from key studies are summarized below.

| Parameter | Vehicle/Control | This compound Treatment | Percentage Increase | Reference |

| Firing Rate | Baseline | Not specified | ~113% | [3][4] |

| Firing Rate (Hz) | 1.26 ± 0.27 | 3.1 ± 0.7 | ~146% | [8] |

The firing activity observed in this compound-treated animals is nearly identical to that seen in mice with a genetic deletion of the TREK-1 gene (kcnk2-/-), providing strong evidence that this compound's effect is mediated through TREK-1 blockade.[9][10]

Experimental Protocols: In Vivo Electrophysiology

The quantitative data presented above were obtained using single-unit in vivo electrophysiology in anesthetized rodents. This technique allows for the direct measurement of the electrical activity of individual neurons.

3.1. Animal Preparation and Surgery

-

Anesthesia: Animals are anesthetized, typically with chloral hydrate (400 mg/kg, i.p.), to ensure a stable physiological state and lack of movement during recording.[4]

-

Stereotaxic Placement: The animal is placed in a stereotaxic frame, which allows for the precise, three-dimensional positioning of electrodes within the brain. A small hole is drilled in the skull above the target region, the Dorsal Raphe Nucleus (DRN).[4][11]

3.2. Recording and Neuron Identification

-

Electrodes: Single-barreled glass micropipettes are used for extracellular recording. The pipette is filled with a conductive solution (e.g., 2 M NaCl) that may contain a dye like Pontamine Sky Blue for later histological verification of the recording site.[4]

-

DRN Targeting: The electrode is slowly lowered into the brain using stereotaxic coordinates relative to cranial landmarks like bregma or lambda.[4][11]

-

Identification of 5-HT Neurons: Putative serotonergic neurons are identified based on their characteristic electrophysiological signature: a slow (0.5–2.5 Hz) and highly regular, pacemaker-like firing pattern, and a broad, positive-going action potential (0.8–1.2 ms).[4][12]

3.3. Drug Administration and Data Acquisition

-

Baseline Recording: Once a stable 5-HT neuron is identified, its baseline firing rate is recorded for a set period.

-

This compound Administration: this compound (e.g., 10-5 M in a 100 µL bolus) or a vehicle control is administered, typically via intraperitoneal (i.p.) injection.[9][13]

-

Post-Injection Recording: The neuron's firing rate is continuously monitored for an extended period (up to several hours) following the injection to measure the drug's effect.[8][13]

-

Analysis: The firing rate is quantified by counting the number of action potentials (spikes) per unit of time (Hz). The post-injection firing rate is then compared to the baseline rate to determine the percentage change.[8]

Downstream Cellular and Molecular Consequences

The initial electrophysiological change induced by this compound—increased neuronal firing—triggers a cascade of downstream molecular events that are believed to contribute to its overall antidepressant effect.

-

Activation of Signaling Pathways: this compound has been shown to stimulate both the MAPK and PI3K signaling pathways in neurons.[5][6][14] The PI3K pathway, in particular, is involved in cell survival and protection against apoptosis.[5]

-

Increased Neurotrophic Factors: Treatment with this compound leads to a rapid increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and plasticity.[5][7]

-

Enhanced Synaptogenesis: this compound promotes synaptogenesis, evidenced by increased expression of synaptic proteins such as post-synaptic density protein 95 (PSD-95) and synapsin.[5][6]

-

CREB Phosphorylation and Neurogenesis: Long-term effects include the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and the promotion of hippocampal neurogenesis, both of which are hallmark effects of traditional antidepressants, though this compound achieves this on a much faster timescale.[1][8]

Conclusion

This compound significantly and robustly increases the firing rate of serotonergic neurons in the dorsal raphe nucleus. This effect is a direct consequence of its primary action as a TREK-1 channel antagonist within the medial prefrontal cortex, which in turn enhances excitatory drive to the DRN. This potent modulation of the serotonergic system, achieved through a novel glutamatergic pathway, underlies its rapid antidepressant-like properties. The detailed understanding of this mechanism, from channel blockade to network activation and subsequent molecular adaptations, provides a strong foundation for the development of this compound and related TREK-1 inhibitors as a new generation of fast-acting therapeutic agents for mood disorders.

References

- 1. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TREK1 channel blockade induces an antidepressant-like response synergizing with 5-HT1A receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]

- 10. journals.plos.org [journals.plos.org]

- 11. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]

Endogenous Spadin: A Comprehensive Technical Guide to its Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spadin, an endogenous peptide derived from the maturation of the sortilin receptor, has emerged as a promising therapeutic agent, particularly in the field of neuroscience. This technical guide provides an in-depth exploration of the core functions of this compound, with a primary focus on its role as a potent and selective antagonist of the two-pore domain potassium channel TREK-1. We delve into the molecular mechanisms of action, downstream signaling cascades, and the physiological consequences of this compound-mediated TREK-1 inhibition, including its rapid antidepressant effects, promotion of neurogenesis, and synaptogenesis. This document synthesizes key quantitative data, details critical experimental methodologies, and provides visual representations of the underlying biological pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction: Discovery and Origin of this compound

This compound is a 17-amino acid peptide that originates from the post-translational modification of prosortilin, a precursor to the sortilin receptor (also known as neurotensin receptor 3).[1] Sortilin is highly expressed in various brain regions implicated in mood regulation, such as the hippocampus, prefrontal cortex, and dorsal raphe nucleus.[2] The maturation of prosortilin involves cleavage by the enzyme furin within the late Golgi compartments, which releases a 44-amino acid N-terminal propeptide.[1][3][4][5] this compound corresponds to the Ala12-Arg28 fragment of this propeptide.[2] Initially identified through research into the function of sortilin and its propeptide, this compound was soon recognized for its significant biological activity, most notably its interaction with the TREK-1 potassium channel.[2][6]

Core Mechanism of Action: TREK-1 Channel Inhibition

The primary endogenous function of this compound is its role as a potent and selective antagonist of the TWIK-related potassium channel-1 (TREK-1), a member of the two-pore domain potassium (K2P) channel family.[2][7][8] TREK-1 channels are mechanosensitive "leak" channels that play a crucial role in setting the resting membrane potential of neurons and regulating their excitability.[2] By blocking TREK-1 channels, this compound effectively reduces potassium efflux, leading to neuronal depolarization and increased excitability. This action is central to the diverse physiological effects of the peptide.

Molecular Interaction and Binding Affinity

This compound directly binds to the TREK-1 channel.[2][6][9] Co-immunoprecipitation experiments using cells co-expressing TREK-1 and sortilin have demonstrated a physical interaction between these two proteins, suggesting that sortilin may act as a sorting partner for the TREK-1 channel, influencing its localization to the plasma membrane.[1][2][10]

Downstream Signaling and Physiological Functions

The inhibition of TREK-1 by this compound initiates a cascade of downstream events that culminate in significant physiological changes, particularly within the central nervous system.

Regulation of Serotonergic Neurotransmission

A key consequence of this compound's action is the enhancement of serotonergic (5-HT) neurotransmission. In vivo studies have shown that administration of this compound leads to a significant increase in the firing rate of 5-HT neurons in the dorsal raphe nucleus (DRN).[2][6][9][11] This effect is abolished by the lesion of the medial prefrontal cortex (mPFC), indicating a crucial role for the mPFC-DRN pathway in mediating this compound's effects on serotonergic activity.[11]

Promotion of Neurogenesis and Synaptogenesis

This compound has been demonstrated to stimulate adult hippocampal neurogenesis.[2][6] Treatment with this compound leads to an increase in the proliferation of neuronal progenitor cells, as evidenced by increased incorporation of the DNA synthesis marker 5-bromo-2'-deoxyuridine (BrdU).[2] Furthermore, these newly generated cells differentiate into mature neurons.[2][12] This pro-neurogenic effect is linked to the activation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.[2][6][9] this compound treatment enhances the phosphorylation of CREB in the hippocampus.[2][6]

In addition to promoting the birth of new neurons, this compound also enhances the formation and maturation of synapses.[8][13] Studies have shown that this compound treatment increases the expression of synaptic marker proteins such as post-synaptic density protein of 95 kDa (PSD-95) and synapsin.[8][13] This leads to an increased proportion of mature dendritic spines on cortical neurons, suggesting a role for this compound in strengthening synaptic connections.[8][13] These effects on synaptogenesis are mediated, at least in part, by the activation of the MAPK and PI3K signaling pathways.[13]

Antidepressant-like Effects

The culmination of these neurobiological effects is a potent and rapid antidepressant-like behavioral response. In various preclinical models of depression, including the Forced Swim Test (FST) and the Novelty Suppressed Feeding (NSF) test, this compound administration leads to a significant reduction in depressive-like behaviors.[2][6] Notably, these effects are observed after a much shorter treatment duration (4 days) compared to traditional antidepressants like fluoxetine, which typically require several weeks to elicit a therapeutic response.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | ~10 nM | TREK-1 transfected COS-7 cells | [2] |

| IC50 for TREK-1 Inhibition | 70.7 nM | TREK-1 transfected COS-7 cells | [2][14] |

| IC50 for TREK-1 Inhibition | 71 nM | Not specified | [10] |

| IC50 for TREK-1 Inhibition | 40-60 nM | hTREK-1/HEK cells | [15] |

Table 1: this compound Binding Affinity and TREK-1 Inhibition

| Experimental Model | This compound Dose/Concentration | Effect | Reference |

| Forced Swim Test (Mouse) | 10^-5 M (i.p.) | 55.3% reduction in immobility time | [2] |

| Novelty Suppressed Feeding (Mouse) | 10^-6 M (i.v.) for 4 days | Significant decrease in latency to feed | [2] |

| 5-HT Neuron Firing Rate (Mouse) | 10^-5 M (i.p.) | 146% increase in firing rate | [2] |

| Hippocampal Neurogenesis (Mouse) | 10^-5 M (i.p.) for 4 days | ~2-fold increase in BrdU-positive cells | [2] |

| CREB Phosphorylation (Mouse) | 10^-5 M (i.p.) for 4 days | ~4-fold increase in hippocampal pCREB | [2] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the endogenous function of this compound.

Electrophysiology: Whole-Cell Patch-Clamp

-

Objective: To measure the inhibitory effect of this compound on TREK-1 channel activity.

-

Cell System: COS-7 cells transfected with TREK-1 or primary neuronal cultures.[2][14]

-

Methodology:

-

TREK-1 channel activity is stimulated using arachidonic acid (10 µM).[2][14]

-

Voltage changes are applied using a ramp protocol from -100 mV to +50 mV over 1 second.[2][14]

-

This compound is applied to the bath solution at varying concentrations to determine its effect on the arachidonic acid-induced current.[2][14]

-

The resulting currents are recorded and analyzed to calculate the IC50 value for this compound's inhibition of TREK-1.[2][14]

Co-Immunoprecipitation

-

Objective: To demonstrate the physical interaction between TREK-1 and the sortilin receptor.

-

Cell System: COS-7 cells co-expressing TREK-1 and NTSR3/Sortilin, or mouse cortical neurons.[2][10]

-

Methodology:

-

Cell lysates are prepared.

-

The lysate is incubated with an antibody specific to TREK-1 (or sortilin).

-

Protein A/G beads are used to pull down the antibody-protein complex.

-

The precipitated proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against sortilin (or TREK-1).[2][10]

-

Behavioral Assays for Antidepressant-like Effects

-

Forced Swim Test (FST):

-

Objective: To assess behavioral despair, a measure of depressive-like behavior.

-

Animal Model: Mice.[2]

-

Methodology:

-

Mice are placed in a cylinder of water from which they cannot escape.[16][17][18]

-

The duration of immobility (floating) during a set period is recorded.[16][17][18]

-

This compound or a vehicle control is administered prior to the test.[2] A reduction in immobility time is indicative of an antidepressant-like effect.[16][17][18]

-

-

-

Novelty Suppressed Feeding (NSF) Test:

-

Objective: To measure anxiety- and depression-related behaviors.

-

Animal Model: Mice.[2]

-

Methodology:

-

Neurogenesis Assay (BrdU Labeling)

-

Objective: To quantify the rate of cell proliferation in the hippocampus.

-

Animal Model: Mice.[2]

-

Methodology:

-

Mice are treated with this compound or a vehicle control for a specified period (e.g., 4 days).[2][12]

-

The thymidine analog 5-bromo-2'-deoxyuridine (BrdU) is injected to label dividing cells.[2][12]

-

After a set time, the animals are euthanized, and their brains are processed for immunohistochemistry.

-

Brain sections are stained with an anti-BrdU antibody to visualize the newly synthesized cells.[2][12] The number of BrdU-positive cells in the dentate gyrus is then quantified.[2][12]

-

Western Blotting for Signaling Proteins

-

Objective: To measure changes in the expression and phosphorylation of key signaling proteins.

-

Methodology:

-

Hippocampal tissue is dissected from this compound- or vehicle-treated mice.

-

Protein lysates are prepared and separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with primary antibodies specific for total CREB and phosphorylated CREB (pCREB), or synaptic proteins like PSD-95 and synapsin.[2][13]

-

A secondary antibody conjugated to an enzyme is used for detection, and the resulting bands are quantified.[2][13]

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound's signaling cascade initiated by TREK-1 inhibition.

Caption: Workflow for the Forced Swim Test to evaluate this compound.

Conclusion and Future Directions

This compound represents a novel and promising avenue for the development of next-generation antidepressants with a rapid onset of action. Its well-defined mechanism of action, centered on the inhibition of the TREK-1 channel, provides a solid foundation for further translational research. The downstream effects on serotonergic neurotransmission, neurogenesis, and synaptogenesis underscore its potential to not only alleviate the symptoms of depression but also to induce structural and functional changes in the brain that may lead to more sustained therapeutic outcomes.

Future research should focus on further elucidating the precise molecular interactions between this compound and the TREK-1 channel, as well as exploring the full spectrum of its physiological roles beyond the central nervous system. Clinical trials are the necessary next step to validate the preclinical findings in human populations and to assess the safety and efficacy of this compound as a novel treatment for major depressive disorder and potentially other neurological conditions. The development of this compound analogs with improved pharmacokinetic properties could also enhance its therapeutic potential.[15][22]

References

- 1. Frontiers | The Involvement of Sortilin/NTSR3 in Depression as the Progenitor of this compound and Its Role in the Membrane Expression of TREK-1 [frontiersin.org]

- 2. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propeptide cleavage conditions sortilin/neurotensin receptor-3 for ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propeptide cleavage conditions sortilin/neurotensin receptor-3 for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]

- 11. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a Sortilin-derived peptide: a new concept in the antidepressant drug design | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 15. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. animal.research.wvu.edu [animal.research.wvu.edu]

- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. research-support.uq.edu.au [research-support.uq.edu.au]

- 21. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Spadin: A TREK-1 Antagonist with Rapid-Acting Antidepressant Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) remains a significant global health challenge, with existing antidepressant therapies often hindered by a delayed onset of action and limited efficacy for many patients. The two-pore domain potassium (K2P) channel TREK-1 has emerged as a novel and promising therapeutic target. Genetic deletion of TREK-1 in rodent models confers a depression-resistant phenotype. Spadin, a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), is a specific antagonist of the TREK-1 channel. Preclinical evidence robustly demonstrates that this compound exhibits potent and, critically, rapid-acting antidepressant effects, achieving therapeutic efficacy in animal models within days, compared to the weeks required for conventional antidepressants. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative preclinical data, outlining essential experimental protocols for its evaluation, and visualizing its core signaling pathway.

Introduction: The TREK-1 Channel as a Novel Target

The limitations of current antidepressants, primarily monoaminergic-based agents, have driven the search for novel therapeutic targets. The TREK-1 potassium channel, encoded by the KCNK2 gene, is highly expressed in brain regions implicated in depression, such as the hippocampus and prefrontal cortex.[1] TREK-1 channels are crucial regulators of neuronal excitability; their activation leads to potassium efflux, hyperpolarizing the neuronal membrane and reducing firing rates. Studies have shown that deleting the TREK-1 gene in mice results in a phenotype resistant to depression in multiple behavioral models, mimicking the effects of antidepressant treatment.[2][3] This identified TREK-1 antagonists as a potential new class of antidepressants.[2] this compound was subsequently identified as a natural, specific peptide blocker of the TREK-1 channel.[2][4]

This compound's Mechanism of Action

This compound exerts its antidepressant effects through direct, high-affinity binding to and inhibition of the TREK-1 channel.[4][5] This blockade prevents the potassium efflux that normally hyperpolarizes the neuron, leading to increased neuronal excitability. This primary action initiates a cascade of downstream effects believed to underpin its rapid antidepressant activity.

The key downstream consequences of TREK-1 inhibition by this compound include:

-

Increased Serotonergic Neuron Firing: this compound administration leads to an increased firing rate of serotonergic (5-HT) neurons in the Dorsal Raphe Nucleus (DRN), a critical hub for mood regulation.[4][5]

-

Activation of CREB: A 4-day treatment with this compound significantly enhances the phosphorylation of the cAMP response element-binding protein (CREB) in the hippocampus.[4][5] Phosphorylated CREB (pCREB) is a transcription factor that plays a vital role in neuroplasticity and neuronal survival.[5][6]

-

Promotion of Neurogenesis and Synaptogenesis: this compound rapidly stimulates adult hippocampal neurogenesis, a process often associated with the long-term efficacy of traditional antidepressants.[4][5] It also promotes synaptogenesis by increasing the expression of synaptic markers like PSD-95 and synapsin.[1][7]

-

PI3K/MAPK Pathway Activation: In vitro studies have shown that this compound can activate the PI3K and MAPK/ERK signaling pathways, which are involved in neuronal survival and plasticity.[1][7]

Visualized Signaling Pathway

The following diagram illustrates the primary proposed mechanism of action for this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various biochemical and behavioral assays. The following tables summarize the key findings.

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Cell/System Type | Reference |

| Binding Affinity (Kd) | ~10 nM | Membranes from TREK-1 transfected COS-7 cells | [4][5] |

| IC50 (TREK-1 Inhibition) | ~70.7 nM | TREK-1 transfected COS-7 cells (electrophysiology) | [5] |

| IC50 (TREK-1 Inhibition) | ~40-60 nM | hTREK-1/HEK cells (patch-clamp) | [3] |

| TREK-1 Current Block | ~63% at 100 nM | Arachidonic acid-stimulated TREK-1 in COS-7 cells | [5] |

Table 2: Efficacy of this compound in Preclinical Models of Depression

| Behavioral Test | Treatment Details | Key Result | Reference |

| Forced Swim Test (FST) | 4-day i.v. treatment (10⁻⁶ M) | 43.2% reduction in immobility time | [5] |

| Tail Suspension Test (TST) | 4-day i.v. treatment (10⁻⁶ M) | 28.1% reduction in immobility time | [5] |

| Novelty Suppressed Feeding | 4-day i.v. treatment (10⁻⁶ M) | Significant decrease in latency to feed | [5] |

Table 3: this compound's Effects on Neurogenesis and Cellular Markers

| Marker | Treatment Details | Key Result | Reference |

| Hippocampal Neurogenesis (BrdU+ cells) | 4-day i.p. treatment (10⁻⁵ M) | ~2-fold increase in BrdU-positive cells | [5] |

| CREB Phosphorylation (pCREB+ cells) | 4-day i.v. treatment | Significant increase in pCREB positive cells in hippocampal SGZ | [5][6] |

| 5-HT Neuron Firing Rate | Acute i.p. administration | Significant increase in Dorsal Raphe Nucleus firing rate | [5][6] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for three key assays used to evaluate the antidepressant potential of this compound.

Forced Swim Test (FST)

The FST is a primary behavioral screening tool for assessing antidepressant efficacy by measuring behavioral despair.[8][9]

Objective: To measure the effect of this compound on the duration of immobility in mice forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.[10]

Materials:

-

Transparent Plexiglas cylinders (e.g., 30 cm height x 20 cm diameter).[8]

-

Water bath or heater to maintain water temperature.

-

Small net for removing fecal matter.

-

Dry towels or warming environment for post-test recovery.

-

Video recording equipment and analysis software.

Protocol:

-

Apparatus Preparation: Fill the cylinders with water to a depth of 15-30 cm, ensuring the mouse cannot touch the bottom with its tail or feet.[8][11] The water temperature should be maintained at 24-25°C.[9]

-

Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test begins.[8]

-

Drug Administration: Administer this compound or vehicle control (e.g., saline) via the desired route (i.p., i.v.) at a specified time (e.g., 30 minutes) before the test.

-

Test Procedure: Gently place each mouse individually into a cylinder. The total test duration is typically 6 minutes.[8]

-

Behavioral Recording: Record the entire 6-minute session. Immobility is defined as the cessation of struggling, with the mouse remaining floating and making only small movements necessary to keep its head above water.[9]

-

Data Analysis: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.[8] Compare the mean immobility time between the this compound-treated and vehicle-treated groups.

-

Post-Test Care: After the test, remove the mice from the water, gently dry them with a towel, and place them in a clean, dry cage, possibly under a warming lamp, before returning them to their home cage.[11]

Sucrose Preference Test (SPT)

The SPT is the gold-standard assay for measuring anhedonia, a core symptom of depression, defined as a reduced ability to experience pleasure.[12][13]

Objective: To assess if this compound can reverse a stress-induced deficit in the preference for a palatable sucrose solution over plain water.[14]

Materials:

-

Mouse home cages equipped to handle two drinking bottles.

-

Two identical, calibrated drinking bottles per cage (e.g., 50 mL tubes with sipper caps).[15]

-

1% (w/v) sucrose solution and plain water.

-

A scale for weighing the bottles.

Protocol:

-

Habituation (2-3 days): For at least 48 hours, habituate singly housed mice to the two-bottle setup. Both bottles should contain plain water. This step acclimatizes the animals to drinking from two sippers.[16]

-

Baseline Measurement (2 days): Replace the water in one bottle with a 1% sucrose solution. Measure the consumption from each bottle over 24 hours by weighing them. Swap the positions of the bottles daily to control for any side preference.[15]

-

Induction of Anhedonia (if applicable): If modeling depression, introduce a chronic stress protocol.

-

Drug Treatment and Testing (e.g., 4+ days): Begin daily administration of this compound or vehicle. Continue the two-bottle choice test, measuring 24-hour water and sucrose intake and swapping bottle positions daily.[16]

-

Data Calculation: Calculate the sucrose preference for each mouse each day using the formula: Sucrose Preference (%) = [Sucrose Consumed (g) / (Sucrose Consumed (g) + Water Consumed (g))] x 100.[13]

-

Analysis: Compare the average sucrose preference between the this compound-treated and vehicle-treated groups. An increase in preference in the this compound group indicates a reduction in anhedonic-like behavior.

Western Blotting for Phospho-CREB (pCREB)

This protocol is used to quantify the levels of phosphorylated CREB (at Ser133) relative to total CREB in brain tissue (e.g., hippocampus) following this compound treatment.[17]

Objective: To determine if this compound increases the phosphorylation of CREB, a key downstream marker of its activity.

Materials:

-

Hippocampal tissue lysates from treated and control animals.

-

Lysis buffer containing phosphatase and protease inhibitors.

-

SDS-PAGE equipment (gels, running buffer, power supply).

-

Protein transfer equipment (PVDF or nitrocellulose membranes, transfer buffer, power supply).[18]

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-proteins).[19][20]

-

Primary antibodies: Rabbit anti-pCREB (Ser133) and Mouse anti-Total CREB.

-

HRP-conjugated secondary antibodies: Anti-Rabbit IgG and Anti-Mouse IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system (e.g., chemiluminescence imager or X-ray film).

Protocol:

-

Sample Preparation: Homogenize hippocampal tissue in ice-cold lysis buffer with phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.[18]

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[18]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against pCREB, diluted in 5% BSA/TBST.

-

Washing: Wash the membrane three times for 10 minutes each in TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with HRP-conjugated anti-rabbit secondary antibody.

-

Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imager or film.

-

Stripping and Re-probing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for Total CREB using the same procedure with the appropriate primary and secondary antibodies.

-

Densitometry Analysis: Quantify the band intensity for pCREB and Total CREB. Express the results as a ratio of pCREB to Total CREB and compare between treatment groups.

Conclusion and Future Directions

This compound represents a first-in-class peptide antidepressant that validates the TREK-1 channel as a highly promising target for the development of novel, rapid-acting therapeutics for depression.[4][21] Its mechanism, which diverges from traditional monoaminergic targets, involves the direct modulation of neuronal excitability, leading to rapid downstream effects on neurogenesis and synaptic plasticity. The robust preclinical data, demonstrating efficacy within just four days, positions this compound and other TREK-1 antagonists as potential game-changers for patients who do not respond to or cannot tolerate the delayed action of current treatments.[3][5]

Future research should focus on optimizing the pharmacokinetic properties of this compound-based peptides to improve stability and brain penetrance, exploring its efficacy in a wider range of depression and anxiety models, and ultimately, translating these compelling preclinical findings into human clinical trials. The development of TREK-1 antagonists like this compound could usher in a new era of faster, more effective treatments for major depressive disorder.

References

- 1. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]

- 3. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 10. criver.com [criver.com]

- 11. animal.research.wvu.edu [animal.research.wvu.edu]

- 12. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]

- 13. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]

- 14. Sucrose Preference Test to Measure Stress-induced Anhedonia [en.bio-protocol.org]

- 15. Sucrose Preference Test to Measure Stress-induced Anhedonia [bio-protocol.org]

- 16. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]

- 17. Western blot analysis [bio-protocol.org]

- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 21. This compound as a new antidepressant: absence of TREK-1-related side effects. – IPMC [ipmc.cnrs.fr]

Beyond TREK-1: An In-depth Technical Guide to the Molecular Targets of Spadin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spadin, a naturally occurring peptide derived from the maturation of the neurotensin receptor 3 (NTSR3), also known as Sortilin, has emerged as a promising therapeutic candidate, primarily recognized for its potent and selective inhibition of the TWIK-related potassium channel-1 (TREK-1).[1] This inhibitory action on TREK-1 is central to its rapid antidepressant effects. However, a growing body of evidence reveals that this compound's molecular interactions extend beyond this single target. This technical guide provides a comprehensive overview of the molecular targets of this compound, with a particular focus on its interactions with Sortilin and the broader implications for cellular signaling and drug development. By delving into the quantitative data, detailed experimental methodologies, and complex signaling pathways, we aim to equip researchers and drug development professionals with a thorough understanding of this compound's multifaceted mechanism of action.

Quantitative Data on this compound's Molecular Interactions

The following tables summarize the key quantitative parameters defining this compound's interaction with its known molecular targets.

Table 1: Binding Affinities of this compound

| Target | Ligand | Affinity (Kd) | Cell Line/System | Reference |

| TREK-1 | 125I-Spadin | ~10 nM | TREK-1 transfected COS-7 cells | [1][2] |

| Sortilin (NTSR3) | This compound (displacing 125I-NT) | ~8 nM | C13NJ microglial cells | [1][2] |

Table 2: Functional Inhibition by this compound

| Target | Parameter | Value | Experimental Condition | Cell Line | Reference |

| TREK-1 | IC50 | 70.7 nM | Arachidonic acid-stimulated current at 0 mV | COS-7 cells | [1] |

| TREK-1 | % Inhibition | 63% ± 12% | 100 nM this compound on arachidonic acid-stimulated current | COS-7 cells | [1] |

Core Molecular Target Beyond TREK-1: Sortilin (NTSR3)

This compound is a 17-amino acid peptide derived from the propeptide of Sortilin, a type I membrane glycoprotein that functions as a multi-ligand receptor and sorting protein.[1][3] this compound's interaction with Sortilin is a critical aspect of its biology, influencing not only the function of TREK-1 but also engaging in distinct signaling pathways.

This compound's Interaction with Sortilin

This compound binds to the mature form of Sortilin with high affinity, comparable to its affinity for TREK-1.[1][2] This interaction is significant as Sortilin itself is a partner protein of TREK-1, playing a crucial role in its trafficking to the plasma membrane.[1][3] The co-expression of Sortilin with TREK-1 has been shown to enhance the cell surface expression of the channel.[1]

Signaling Pathways Involving this compound and Sortilin

Sortilin is involved in the intracellular trafficking of various proteins, and its interaction with TREK-1 suggests a mechanism for regulating the channel's density at the cell surface. This compound, by binding to Sortilin, may modulate this trafficking process, thereby indirectly influencing TREK-1 activity.

Sortilin is a key component of the receptor complex for pro-neurotrophins, such as pro-nerve growth factor (pro-NGF) and pro-brain-derived neurotrophic factor (pro-BDNF).[4] In conjunction with the p75 neurotrophin receptor (p75NTR), Sortilin mediates pro-neurotrophin-induced apoptosis.[5] Given that this compound is a ligand for Sortilin, it has the potential to modulate this critical signaling pathway, although direct evidence of this compound's interference in the pro-NGF/p75NTR/Sortilin complex is still an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Co-immunoprecipitation of TREK-1 and Sortilin

This protocol is used to demonstrate the physical interaction between TREK-1 and Sortilin in cells.[1]

Workflow Diagram:

Methodology:

-

Cell Culture and Lysis:

-

Culture COS-7 cells or cortical neurons co-expressing TREK-1 and Sortilin.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-